N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: is a complex organic compound featuring a triazolopyridazine core, a nitrophenyl group, and a methoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions, where a phenyl ring is treated with nitric acid or a nitrating mixture to introduce the nitro group.
Attachment of the Methoxybenzyl Moiety: This can be done via nucleophilic substitution reactions where a methoxybenzyl halide reacts with an amine or other nucleophile.
Thioacetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a catalyst or metal hydrides.
Substitution: The methoxybenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Hydrolysis: The thioacetamide moiety can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzyl derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them promising for treating various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require particular chemical functionalities.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the triazolopyridazine core can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: Lacks the nitro group, potentially altering its reactivity and biological activity.
N-(2-methoxybenzyl)-2-((6-(4-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: Similar structure but with a different position of the nitro group, which can affect its chemical and biological properties.
Uniqueness
The presence of the nitrophenyl group in N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide makes it unique, as it can undergo specific reactions that other similar compounds cannot. This uniqueness can be leveraged in designing new molecules with desired properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4S/c1-31-18-8-3-2-5-15(18)12-22-20(28)13-32-21-24-23-19-10-9-17(25-26(19)21)14-6-4-7-16(11-14)27(29)30/h2-11H,12-13H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEHPNJMYIQENJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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